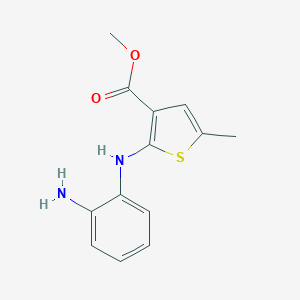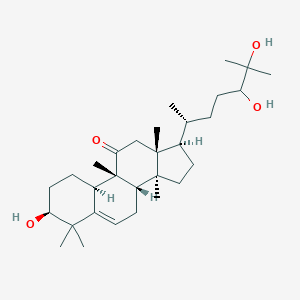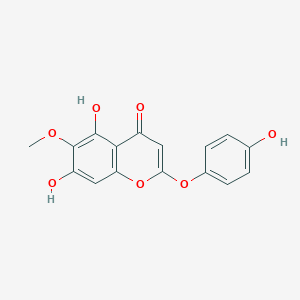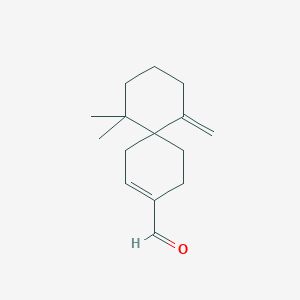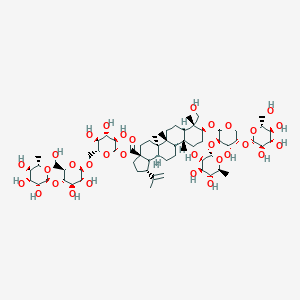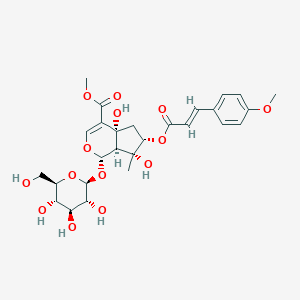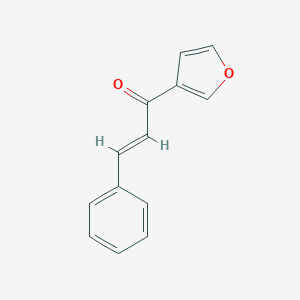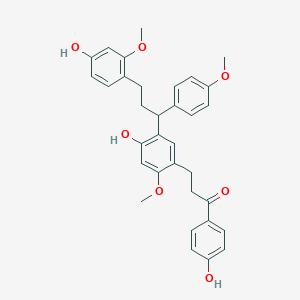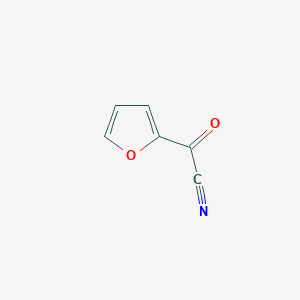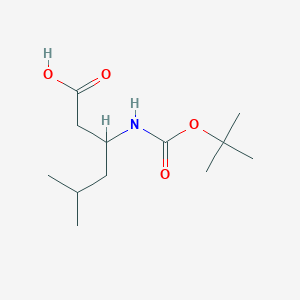
3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is a compound that is not directly mentioned in the provided papers, but it is related to the tert-butoxycarbonyl (Boc) protected amino acids and derivatives discussed. The Boc group is commonly used in peptide synthesis to protect the amino group during the coupling reactions, and it can be removed under mild acidic conditions .
Synthesis Analysis
The synthesis of related Boc-protected amino acid derivatives is well-documented in the provided papers. For instance, a practical synthesis method for a conformationally restricted dipeptido-mimetic with a Boc-protected amino group has been developed, demonstrating the regioselective functionalization of various ring nitrogens and amino groups . Another paper describes the synthesis of enantiomerically pure N-tert-butyloxycarbonyl, N-methylamino acids, which involves N-methylation of the parent amino acid derivatives . These methods highlight the versatility and practicality of Boc-protected amino acid derivatives in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids typically includes a tert-butoxycarbonyl group attached to the nitrogen atom of the amino acid. This protective group is crucial for maintaining the integrity of the amino group during synthetic procedures. The papers provided discuss various Boc-protected derivatives, which can serve as precursors to conformationally constrained β-amino acids, indicating the importance of the Boc group in the design of molecules with specific secondary structures .
Chemical Reactions Analysis
The chemical reactions involving Boc-protected amino acids are central to peptide synthesis. The Boc group can be introduced and removed under specific conditions, allowing for the selective formation of peptide bonds. For example, the synthesis of an orthogonally protected boronic acid analog of aspartic acid involves the alkylation of a Boc-protected glycine derivative . These reactions are essential for the construction of peptides and peptidomimetics with desired properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid are not directly discussed in the provided papers, the properties of Boc-protected amino acids can be inferred. These compounds are generally stable under neutral and basic conditions but can be deprotected under acidic conditions. The Boc group increases the steric bulk and alters the solubility and reactivity of the amino acid, which can be exploited in synthetic strategies to control the outcome of chemical reactions .
Wissenschaftliche Forschungsanwendungen
Application 1: Dipeptide Synthesis
- Methods of Application : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Application 2: Deprotection of Boc Amino Acids and Peptides
- Summary of the Application : This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
Application 4: Protection of Amines
- Summary of the Application : This compound is used in the protection of amines. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protective groups for amines .
Application 5: Preparation of Non-standard Protected Amino Acid Derivatives
- Summary of the Application : This compound is used in the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
- Methods of Application : The specific methods of application in the preparation of non-standard protected amino acid derivatives are not detailed in the source .
Application 6: Dual Protection of Amino Functions
Safety And Hazards
Zukünftige Richtungen
Future directions for the use of Boc-protected amino acids, including “3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid”, involve their use in peptide synthesis . The use of Boc-protected amino acids can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Eigenschaften
IUPAC Name |
5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAMBSTOWHUMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402793 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | |
CAS RN |
138165-75-0 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

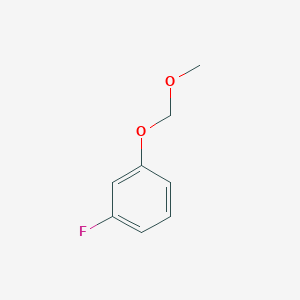
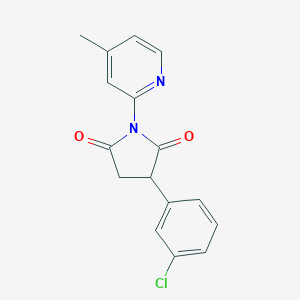
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
